Spectroscopic characterization NMR IR of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane
Spectroscopic characterization NMR IR of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane
An In-depth Technical Guide on the Spectroscopic Characterization of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, underpinned by a robust analysis of structurally related compounds to predict the spectral features of this target molecule.
Introduction
Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane is a complex organic molecule featuring two benzimidazole units linked through a bis(phenoxy)methane bridge. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse biological activities.[1][2] The N-benzylation of the benzimidazole ring can enhance lipophilicity, a critical factor in drug design for improving membrane permeability.[3] The bis(phenoxy)methane linker introduces a degree of flexibility and can influence the spatial orientation of the two benzimidazole moieties, which may be crucial for receptor binding.
Given the potential novelty of this compound, direct experimental spectroscopic data is not widely available. Therefore, this guide employs a predictive approach based on established spectroscopic data from analogous structures to provide a scientifically grounded characterization.
Predicted Spectroscopic Data
The structural elucidation of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane can be achieved through a combination of NMR and IR spectroscopy. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected vibrational frequencies for IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 - 7.70 | m | 4H | Aromatic (Benzimidazole C4/C7-H) |
| ~7.60 - 7.50 | m | 4H | Aromatic (Phenoxy C2/C6-H) |
| ~7.40 - 7.20 | m | 14H | Aromatic (Benzimidazole C5/C6-H, Benzyl C2-C6-H) |
| ~7.10 - 7.00 | m | 4H | Aromatic (Phenoxy C3/C5-H) |
| ~5.60 | s | 4H | N-CH₂ (Benzyl) |
| ~5.40 | s | 2H | O-CH₂-O (Methylene bridge) |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | Phenoxy C4-O |
| ~152.0 | N=C-N (Benzimidazole C2) |
| ~143.0, ~135.0 | Benzimidazole C3a/C7a |
| ~137.0 | Benzyl C1 |
| ~130.0 - 120.0 | Aromatic C-H and C-C |
| ~115.0 - 110.0 | Aromatic C-H |
| ~95.0 | O-CH₂-O (Methylene bridge) |
| ~48.0 | N-CH₂ (Benzyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3030 | Medium | Aromatic C-H stretch |
| 2930 - 2870 | Medium | Aliphatic C-H stretch (CH₂) |
| ~1620 | Strong | C=N stretch (Benzimidazole) |
| ~1600, ~1500 | Strong | C=C aromatic ring stretch |
| ~1240 | Strong | Aryl-O-C asymmetric stretch |
| ~1040 | Strong | Aryl-O-C symmetric stretch |
In-depth Analysis and Interpretation
The predicted spectroscopic data is derived from the analysis of the constituent fragments of the target molecule: the 1-benzyl-2-aryl-benzimidazole moiety and the bis(phenoxy)methane linker.
¹H NMR Spectrum Analysis
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Aromatic Region (7.80 - 7.00 ppm): The aromatic protons of the benzimidazole and phenyl rings are expected to resonate in the downfield region between 7.00 and 8.00 ppm.[3] The protons on the benzimidazole ring are typically observed at the lower end of this range, while the protons on the phenoxy and benzyl groups will appear within this region.
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N-CH₂ Protons (~5.60 ppm): The benzylic protons of the N-CH₂ group are expected to appear as a sharp singlet around 5.60 ppm. This chemical shift is characteristic of benzyl groups attached to a nitrogen atom in a heterocyclic system.[4]
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O-CH₂-O Protons (~5.40 ppm): The protons of the central methylene bridge (O-CH₂-O) are predicted to resonate as a singlet at approximately 5.40 ppm. This is based on data from similar bis(phenoxymethyl) compounds.[5]
¹³C NMR Spectrum Analysis
-
Aromatic Carbons (160.0 - 110.0 ppm): The aromatic carbons will produce a series of signals in the 110-160 ppm range.[3] The carbon attached to the oxygen of the phenoxy group (C4) is expected to be the most downfield-shifted among the aromatic carbons. The C2 carbon of the benzimidazole ring, being part of the N=C-N system, will also have a characteristic downfield shift.[6]
-
O-CH₂-O Carbon (~95.0 ppm): The carbon of the methylene bridge is anticipated to have a chemical shift of around 95.0 ppm, a typical value for a carbon atom situated between two oxygen atoms.
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N-CH₂ Carbon (~48.0 ppm): The benzylic carbon is expected to resonate at approximately 48.0 ppm, consistent with N-benzyl groups in benzimidazole derivatives.[4]
IR Spectrum Analysis
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Aromatic and Aliphatic C-H Stretches: The spectrum will show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene and benzyl groups just below 3000 cm⁻¹.[3]
-
C=N and C=C Stretches: A strong absorption band around 1620 cm⁻¹ is predicted for the C=N stretching of the imidazole ring.[3] Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1500 cm⁻¹ region.
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C-O Stretches: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-O-C ether linkages are expected around 1240 cm⁻¹ and 1040 cm⁻¹, respectively.[3]
Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols for the synthesis and spectroscopic characterization of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane.
Synthesis Protocol
This proposed synthesis involves a two-step process: first, the synthesis of the intermediate 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol, followed by the coupling of two equivalents of this intermediate with dichloromethane.
Step 1: Synthesis of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol
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To a solution of N-benzyl-benzene-1,2-diamine (1 equivalent) in ethanol, add 4-hydroxybenzaldehyde (1 equivalent).
-
Add a catalytic amount of a Lewis acid (e.g., InCl₃) or a protic acid (e.g., acetic acid).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Step 2: Synthesis of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane
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To a solution of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol (2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add dichloromethane (CH₂Cl₂) (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into cold water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the final product by recrystallization or column chromatography.
NMR Spectroscopic Analysis Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopic Analysis Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Processing: Process the spectrum to identify the characteristic absorption bands.
Visualizations
Molecular Structure of the Target Compound
Caption: Molecular structure of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane.
Spectroscopic Characterization Workflow
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR and IR spectroscopic characteristics of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane. By leveraging data from structurally similar compounds, this guide offers a solid foundation for the identification and characterization of this potentially novel molecule. The provided hypothetical experimental protocols serve as a practical starting point for researchers aiming to synthesize and analyze this compound. The combination of predictive data, in-depth analysis, and practical protocols makes this guide a valuable resource for scientists in the fields of organic synthesis and medicinal chemistry.
References
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
